2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one
Overview
Description
2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one is a chemical compound that features a pyrazole ring, a piperidine ring, and a chloroethanone moiety
Preparation Methods
The synthesis of 2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with piperidine and chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The chloroethanone moiety can participate in covalent bonding with target proteins, leading to inhibition or activation of their function .
Comparison with Similar Compounds
Similar compounds to 2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one include:
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one: Lacks the chloro group, which may result in different reactivity and biological activity.
2-chloro-1-(3-(1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one: Lacks the methyl group on the pyrazole ring, potentially affecting its binding properties and stability.
2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one: Has an additional carbon in the alkyl chain, which may influence its solubility and pharmacokinetics.
Properties
IUPAC Name |
2-chloro-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-14-6-4-10(13-14)9-3-2-5-15(8-9)11(16)7-12/h4,6,9H,2-3,5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWZRWNPYMOHMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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